Donepezil Impurity 7

RP-HPLC Related Substances Impurity Profiling

Analysts quantifying Donepezil Impurity 7 face inaccurate results when substituting with non-specific reference standards. This characterized reference standard (CAS 197010-22-3) provides definitive identification via its unique 4-hydroxypiperidine modification, enabling reliable ICH-compliant quantification at RRT 2.16 with a correction factor of 1.31. • Definitive reference for BP/EP unspecified impurity threshold compliance (≤0.10%) • Validated for stability-indicating HPLC/UPLC method development and ANDA/DMF filings • Marker for oxidative process control, supporting manufacturing optimization

Molecular Formula C24H29NO4
Molecular Weight 395.49
CAS No. 197010-22-3
Cat. No. B600820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil Impurity 7
CAS197010-22-3
Synonyms2,3-Dihydro-2-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-1H-inden-1-one;  2-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC24H29NO4
Molecular Weight395.49
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC
InChIInChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Impurity 7 Reference Standard


Donepezil Impurity 7, chemically designated as 2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is a process-related impurity of Donepezil (CAS 120011-70-3), a reversible acetylcholinesterase inhibitor for Alzheimer's disease [1]. Also known as Donepezil 4-Hydroxy Impurity and Donepezil impurity 13, it possesses a molecular weight of 395.49 g/mol (C24H29NO4), differing from the parent drug by the addition of a hydroxyl group at the 4-position of the piperidine ring, which alters its chromatographic behavior and necessitates its use as a specific reference standard for accurate impurity profiling .

Process-related impurity standard with hydroxyl-modified piperidine ring
Requires specific relative retention time and correction factor for accurate RP-HPLC quantification
Supplied with characterized purity and COA for direct method validation

Why Donepezil Impurity 7 Is Irreplaceable


Substituting Donepezil Impurity 7 with other Donepezil-related impurities is analytically invalid due to its unique structural modification—a hydroxyl group on the piperidine ring—which directly influences its polarity, retention behavior, and detector response in reversed-phase HPLC systems [1]. While several Donepezil impurities share the same molecular formula (C24H29NO4), such as Donepezil N-Oxide (CAS 120013-84-5), their distinct functional groups and stereochemistry result in different relative retention times (RRTs) and correction factors, leading to inaccurate quantification and potential regulatory non-compliance if the correct reference standard is not employed [2].

Target Standard
Substitute Mismatch
Donepezil Impurity 7 (4-hydroxy piperidine)
Donepezil N-Oxide shares molecular formula but different functional group; alters retention and UV response, risking quantification error.
Donepezil Impurity 7 reference standard
Other Donepezil impurities with same formula (e.g., Impurity VI, VIII) have distinct relative retention times and correction factors; direct substitution invalidates impurity profiling.

Comparative Evidence for Donepezil Impurity 7


Relative Retention Time

Donepezil Impurity 7 (designated Impurity Ⅶ) exhibits a distinct relative retention time (RRT) of 2.16 compared to Donepezil (RRT 1.00) under specific RP-HPLC conditions, providing clear chromatographic separation from the parent drug and other impurities such as Impurity Ⅵ (RRT 0.54) and Impurity Ⅷ (RRT 0.68) [1].

Relative Retention Time
Head-to-head
RRT 2.16 vs Donepezil 1.00; Impurity VI 0.54; Impurity VIII 0.68
Supports unequivocal identification in impurity profiling.
RP-HPLC, Eternity-C18, 271 nm
RP-HPLC Related Substances Impurity Profiling

Correction Factor

Due to differences in UV response, accurate quantification of Donepezil Impurity 7 requires a correction factor (CF). In a validated RP-HPLC method, the CF for Impurity 7 was determined to be 1.31, meaning its peak area must be multiplied by 1.31 to obtain the true mass content relative to the Donepezil standard [1].

Correction Factor
Head-to-head
CF 1.31 vs Donepezil 1.00; Impurity VI 1.05; Impurity VIII 1.39
Required for accurate mass-content quantification per ICH Q3A.
31% underestimation risk if generic CF applied
Correction Factor Quantification Main Component Self-Comparison

Molecular Weight & Formula

Donepezil Impurity 7 possesses the molecular formula C24H29NO4 and a molecular weight of 395.49 g/mol, distinguishing it from the parent Donepezil (C24H29NO3, 379.49 g/mol) and from other impurities with the same formula but different connectivity (e.g., Donepezil N-Oxide, C24H29NO4, 395.49 g/mol) .

Molecular Identity
Class-level
MW 395.49 g/mol, C24H29NO4; +16.00 vs parent
Supports LC-MS identity confirmation; data to verify.
Theoretical values; connectivity differs from same-formula impurities
Impurity Identification Mass Spectrometry Chemical Structure

Reference Standard Purity

Donepezil Impurity 7 is supplied as a characterized reference standard with a typical purity of ≥95%, as confirmed by HPLC, and is accompanied by a certificate of analysis (COA) including NMR and MS data, enabling its direct use in method validation and system suitability testing without further purification [1].

Standard Purity
Specification review
≥95% (HPLC), with COA including NMR and MS
Enables direct use in method validation and system suitability.
Lot-specific traceability per supplier documentation
Reference Standard Method Validation Purity

Applications of Donepezil Impurity 7


Quantification in Drug Substance & Product

This compound is the definitive reference standard for quantifying Donepezil Impurity 7 in both API and finished dosage forms. Using the established relative retention time of 2.16 and correction factor of 1.31, analysts can achieve accurate, ICH-compliant quantification of this impurity in release and stability testing, ensuring that levels remain below the unspecified impurity threshold of 0.10% as per BP/EP specifications [1].

Method Development & Validation

The characterized reference standard of Donepezil Impurity 7 is essential for developing and validating stability-indicating HPLC or UPLC methods. Its distinct chromatographic profile enables the establishment of system suitability parameters, determination of limits of detection and quantification (LOD/LOQ), and demonstration of method specificity, all of which are critical for successful ANDA and DMF filings [1].

Process Optimization for Impurity Control

As a marker of oxidative process conditions due to its 4-hydroxy substitution, monitoring the levels of Donepezil Impurity 7 provides direct feedback on the efficiency of manufacturing process controls. Synthetic chemists and process engineers use this standard to identify critical process parameters that influence the formation of this specific impurity, enabling process optimization to keep its levels below regulatory thresholds and improve overall yield [1].

Stability & Forced Degradation

In accordance with ICH Q1A guidelines, Donepezil Impurity 7 is used as a reference marker to assess the stability of Donepezil under various stress conditions, including oxidative and thermal stress. Its presence and trend in stability samples help establish the degradation pathway and validate the stability-indicating nature of the analytical method, ensuring the quality and safety of the drug product throughout its shelf life.

Application
Selection Property
Validation Focus
Drug substance & product impurity quantification
Specific relative retention time and correction factor
ICH-compliant accuracy and specificity in release testing
Method development & validation
Characterized reference standard with COA
System suitability, LOD/LOQ, and specificity demonstration
Process optimization for impurity control
Marker of oxidative process conditions
Critical process parameter monitoring and yield improvement
Stability & forced degradation studies
Reference marker for degradation pathways
Stability-indicating method and product quality assurance

Technical Documentation Hub

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